Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridine (TFMP) derivatives . These derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” hydrochloride has been used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .
Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP) . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” hydrochloride has been used as a reagent in base catalyzed alkylation .
2-Chloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula CHClN. It features a pyridine ring substituted with two chlorine atoms, one at the 2-position and another at the 6-position, along with a chloromethyl group at the 6-position. This compound is classified as a chlorinated heterocyclic compound and is of interest in various chemical applications due to its reactivity and potential biological activity.
Due to the presence of chlorine atoms, 2-Chloro-6-(chloromethyl)pyridine is likely to be:
Research indicates that 2-Chloro-6-(chloromethyl)pyridine exhibits biological activity, particularly in antibacterial and antifungal applications. Its structure allows it to interact with biological targets, although specific mechanisms of action remain to be fully elucidated. Toxicity data suggests that it may cause skin burns and eye damage upon contact, necessitating careful handling in laboratory settings .
2-Chloro-6-(chloromethyl)pyridine finds applications across various fields:
Several compounds share structural similarities with 2-Chloro-6-(chloromethyl)pyridine, each exhibiting unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Chloro-5-(chloromethyl)pyridine | Chlorinated pyridine | Different chlorination pattern affects reactivity. |
4-Chloro-2-chloromethylpyridine | Chlorinated pyridine | Positioned differently; may exhibit distinct biological activity. |
2-Bromo-6-(chloromethyl)pyridine | Brominated pyridine | Bromine substitution alters reactivity compared to chlorine. |
The uniqueness of 2-Chloro-6-(chloromethyl)pyridine lies in its specific arrangement of substituents, which influences its chemical behavior and potential applications compared to other similar compounds.